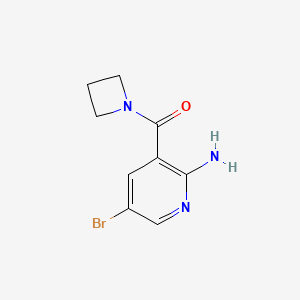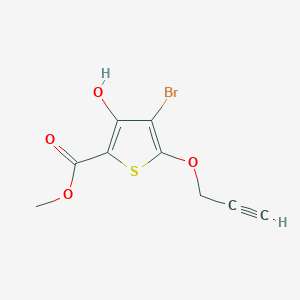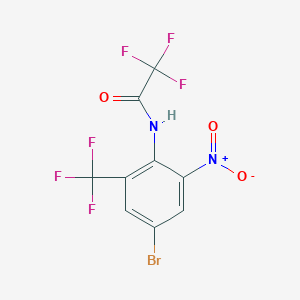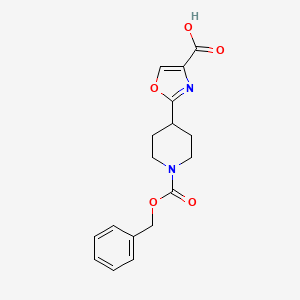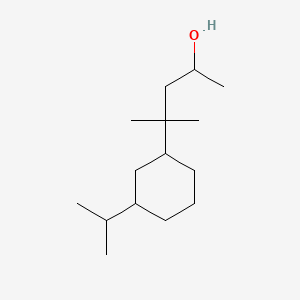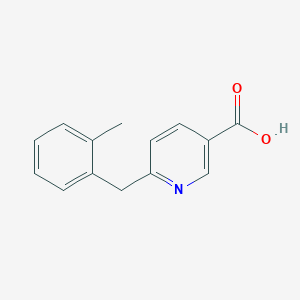
Methyl 4-bromo-5-isobutylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-5-isobutylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the 4-position, an isobutyl group at the 5-position, and a carboxylate ester group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-isobutylthiophene-2-carboxylate typically involves the bromination of a thiophene precursor followed by esterification. One common method includes the bromination of 5-isobutylthiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified with methanol in the presence of an acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-5-isobutylthiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-5-isobutylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-5-isobutylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. In materials science, its electronic properties are influenced by the thiophene ring and the substituents, affecting its performance in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromothiophene-2-carboxylate: Lacks the isobutyl group, resulting in different chemical and physical properties.
Methyl 5-isobutylthiophene-2-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-5-isobutylthiophene-2-carboxylic acid: The carboxylic acid group instead of the ester group alters its solubility and reactivity.
Uniqueness
Methyl 4-bromo-5-isobutylthiophene-2-carboxylate is unique due to the combination of the bromine atom, isobutyl group, and ester group on the thiophene ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H13BrO2S |
|---|---|
Molekulargewicht |
277.18 g/mol |
IUPAC-Name |
methyl 4-bromo-5-(2-methylpropyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H13BrO2S/c1-6(2)4-8-7(11)5-9(14-8)10(12)13-3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
SULVVCDRGGPQKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C=C(S1)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



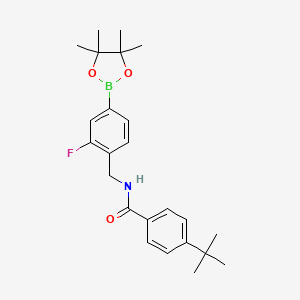
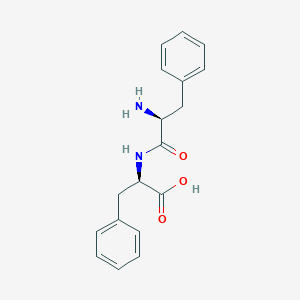
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
